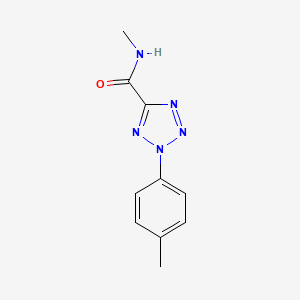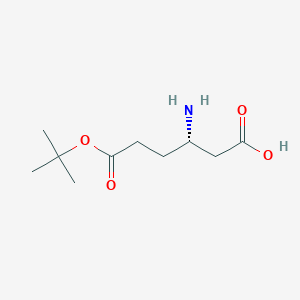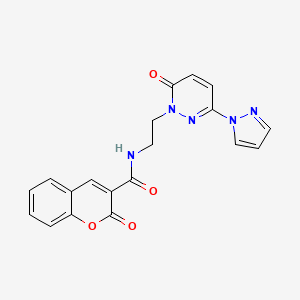![molecular formula C24H25NO3 B2881529 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide CAS No. 1396769-88-2](/img/structure/B2881529.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Biphenyl compounds are commonly used in organic chemistry and materials science. They consist of two phenyl rings connected by a single bond . The compound you mentioned seems to be a derivative of biphenyl with additional functional groups.
Synthesis Analysis
The synthesis of biphenyl derivatives often involves electrophilic aromatic substitution reactions, such as the Friedel-Crafts alkylation . The exact synthesis route for your compound would depend on the specific functional groups present .Molecular Structure Analysis
The molecular structure of biphenyl compounds can be analyzed using various techniques, including X-ray crystallography and spectroscopic methods . The presence of the biphenyl core can influence the physical and chemical properties of the compound .Chemical Reactions Analysis
Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic aromatic substitution and oxidation reactions . The specific reactions that your compound might undergo would depend on the functional groups present.Physical And Chemical Properties Analysis
The physical and chemical properties of biphenyl compounds can be influenced by the presence of different functional groups. For example, the melting and boiling points, solubility, and reactivity can vary depending on the specific structure of the compound .Applications De Recherche Scientifique
Understanding the Compound's Role in Environmental and Health Sciences
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-ethoxybenzamide, although not directly mentioned, is part of a broader category of compounds with significant implications in environmental and health sciences. The research spans across various domains including the removal of pollutants, the assessment of chemical toxicity, and their roles in biological systems.
Environmental Pollution Control
Hydroxyapatite (Ca10(PO4)6(OH)2), a material similar in functional capacity to the compound , shows promise in the treatment of air, water, and soil pollution. Its unique structural and chemical properties make it an effective adsorbent for pollutants, showcasing its potential in environmental remediation efforts (Ibrahim, Labaki, Giraudon, & Lamonier, 2020).
Chemical Toxicity and Health Implications
Phthalates, which share some structural similarities with the compound , have been studied for their impact on health, especially in children. Exposure to certain phthalates has been linked to increased risks of allergic diseases such as asthma and eczema, highlighting the importance of understanding chemical toxicity and its implications on public health (Braun, Sathyanarayana, & Hauser, 2013).
Antioxidant Activities and Mechanisms
The compound belongs to a category of chemicals that might possess antioxidant properties, similar to hydroxycinnamic acids. These antioxidants play a crucial role in combating oxidative stress in biological systems. Studies have delved into the structure-activity relationships of such compounds, aiming to enhance their efficacy and understand their mechanisms of action (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[2-hydroxy-2-(4-phenylphenyl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-3-28-22-12-8-7-11-21(22)23(26)25-17-24(2,27)20-15-13-19(14-16-20)18-9-5-4-6-10-18/h4-16,27H,3,17H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIVZSIITJOXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-acetyl-2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2881447.png)


![Ethyl 7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2881452.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-4-phenyl-3-butenenitrile](/img/structure/B2881455.png)


![N-(3-acetylphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2881459.png)


![7-Chloro-furo[3,2-B]pyridine-2-carbonitrile](/img/structure/B2881464.png)
![(5R,7R)-5-Methyl-7-(1,1,2,2,2-pentafluoroethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2881466.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2881467.png)
![N-[2-(3-methyl-1-oxobutyl)-3-oxo-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2881468.png)